molecular formula C16H15F3N2O4S B2741783 [4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate CAS No. 338396-16-0

[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate

Cat. No. B2741783
CAS RN: 338396-16-0
M. Wt: 388.36
InChI Key: YGUUVAWSMIKTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate” is a chemical compound with the molecular formula C16H15F3N2O4S . It has a molecular weight of 388.36. This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of “[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate” has been determined by spectroscopic methods . The compound contains a trifluoromethyl group and a carbamoyl group .

Scientific Research Applications

Anticancer Potentials

Cinnamic acid derivatives, closely related to the chemical structure , have garnered attention for their anticancer potentials . These derivatives have been studied for their roles in medicinal research as both traditional and synthetic antitumor agents. The phenolic analogues of cinnamic acid, which share functional groups with "[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate", have been explored for various anticancer applications, indicating a potential research avenue for the compound (De, Baltas, & Bedos-Belval, 2011).

Environmental Impact and Degradation

The environmental persistence and degradation products of chemically similar compounds, like triclosan, have been extensively studied . These investigations provide a foundation for understanding the environmental fate of "[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate". Such studies are crucial for assessing the potential environmental impacts and developing methods for the degradation and removal of these compounds from environmental matrices (Bedoux et al., 2012).

Bioactivity and Pharmacological Actions

4-Phenylbutyric acid, structurally related to the compound , highlights the importance of chemical moieties in determining bioactivity . It is used to treat urea cycle disorders and has been explored for its role as a chemical chaperone, preventing protein misfolding and alleviating endoplasmic reticulum stress. This suggests potential biomedical applications for "[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate" in maintaining proteostasis and treating diseases related to protein misfolding (Kolb et al., 2015).

Environmental Remediation Technologies

Perfluorinated compounds (PFCs), sharing chemical resistance characteristics with the compound of interest, have been the subject of environmental remediation studies . Technologies such as activated carbon adsorption and advanced oxidation processes have been tested for their removal from water. This research area may provide insights into methodologies applicable for removing or degrading compounds like "[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate" from environmental and wastewater systems, thus mitigating potential risks (Arvaniti & Stasinakis, 2015).

properties

IUPAC Name

[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c1-21(2)26(23,24)25-14-8-6-11(7-9-14)15(22)20-13-5-3-4-12(10-13)16(17,18)19/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUUVAWSMIKTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate

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